molecular formula C20H24N4O3S B1227143 1-Ethyl-2-[4-(4-methoxyphenyl)sulfonyl-1-piperazinyl]benzimidazole

1-Ethyl-2-[4-(4-methoxyphenyl)sulfonyl-1-piperazinyl]benzimidazole

Cat. No. B1227143
M. Wt: 400.5 g/mol
InChI Key: LYVCFZODSMSCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-2-[4-(4-methoxyphenyl)sulfonyl-1-piperazinyl]benzimidazole is a N-arylpiperazine.

Scientific Research Applications

Antihistaminic Activity

1-Ethyl-2-[4-(4-methoxyphenyl)sulfonyl-1-piperazinyl]benzimidazole and its derivatives have been investigated for their H1-antihistaminic activity. Studies found that these compounds, particularly those with an oxygen atom in the 2-(substituted-oxy)ethyl group, showed potent antihistaminic activity, both in vitro and in vivo. One compound from this class was found to be significantly more potent than chlorpheniramine maleate, a common antihistamine, suggesting potential for clinical evaluation in this field (Iemura et al., 1986).

Neuroleptic and Antipsychotic Potency

Benzimidazole derivatives have been studied for their binding affinities at various receptors, including D2 and 5-HT2A. Certain derivatives showed high affinities for these receptors, indicating potential as neuroleptics or antipsychotics. Specifically, some compounds demonstrated atypical antipsychotic potency, evidenced by their non-cataleptic action and prevention of hyperlocomotion induced by d-amphetamine in animal models (Tomić et al., 2011).

Pharmacological Activity in Various Therapeutic Areas

The synthesis and pharmacological evaluation of dialkylaminobenzimidazoles, including 1-Ethyl-2-[4-(4-methoxyphenyl)sulfonyl-1-piperazinyl]benzimidazole, have led to the identification of compounds with diverse therapeutic potentials. These include activities as antiarrhythmics, antiaggregants, hemorheological agents, AT1 angiotensin- and NHE-1-inhibitors, and antiserotonins. Certain compounds exhibited significant activities in these areas, outperforming known drugs in some cases (Zhukovskaya et al., 2017).

Anticancer Properties

Research has explored the anti-cancer properties of benzimidazole derivatives through detailed tautomeric, conformational, and molecular docking studies. These studies have demonstrated the significant potential of certain compounds as EGFR inhibitors, which is crucial in the context of cancer treatment. The binding affinity and molecular interactions of these compounds with cancer targets suggest their role as active agents in cancer therapeutics (Karayel, 2021).

Antimycobacterial Activity

The antimycobacterial activity of novel benzimidazole derivatives has been investigated against strains of Mycobacterium tuberculosis. Some compounds have shown promising activity, with minimum inhibitory concentrations (MIC) indicating effectiveness at very low concentrations. This suggests their potential role in the treatment of tuberculosis (Yoon et al., 2013).

properties

Product Name

1-Ethyl-2-[4-(4-methoxyphenyl)sulfonyl-1-piperazinyl]benzimidazole

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

1-ethyl-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]benzimidazole

InChI

InChI=1S/C20H24N4O3S/c1-3-24-19-7-5-4-6-18(19)21-20(24)22-12-14-23(15-13-22)28(25,26)17-10-8-16(27-2)9-11-17/h4-11H,3,12-15H2,1-2H3

InChI Key

LYVCFZODSMSCFI-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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